1-(2,6-Difluorophenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
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Description
1-(2,6-Difluorophenyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a useful research compound. Its molecular formula is C15H17F2N3O4 and its molecular weight is 341.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chemical Compounds
One significant application involves the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates under mild conditions. This process leads to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates, which under more drastic conditions, cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Goryaeva, Burgart, & Saloutin, 2009).
Protecting Group for Uridine Ureido Nitrogen
Another application is the use of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a protecting group for uridine ureido nitrogen. This group shows good stability across various chemical transformations, allowing for selective cleavage without affecting other protective groups like the Boc group (Kurosu, Mitachi, & Mingle, 2021).
Acetylcholinesterase Inhibitors
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and evaluated as novel acetylcholinesterase inhibitors. The design optimizes the spacer length between pharmacophoric moieties to enhance inhibitory activities, showing the potential for treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydroxylation of Herbicides
The microsomal oxidation of sulfonylurea herbicides, like prosulfuron, by wheat seedling tissues, highlights an application in understanding the biochemical interactions and potential resistance mechanisms in plants. The hydroxylation process leads to the formation of various oxidation products, offering insights into herbicide detoxification (F. and Swanson, 1996).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been studied for their corrosion inhibition effectiveness on mild steel in acidic conditions. These compounds form a protective layer on the steel surface, demonstrating potential applications in industrial corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Agents
Synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents. These findings could pave the way for the development of new therapeutic options for cancer treatment (Feng et al., 2020).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O4/c16-10-2-1-3-11(17)14(10)19-15(23)18-6-8-24-9-7-20-12(21)4-5-13(20)22/h1-3H,4-9H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGVTRYQGYQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.